4-Aminocarbonyl-4-thiazoline-2-one
Description
Properties
Molecular Formula |
C4H4N2O2S |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-oxo-3H-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H4N2O2S/c5-3(7)2-1-9-4(8)6-2/h1H,(H2,5,7)(H,6,8) |
InChI Key |
KJHXZGKRFONDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)S1)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and chemical behavior of thiazoline and thiazolidinone derivatives is highly dependent on substituents and functional groups. Below is a comparative analysis of key analogs:
Anti-inflammatory Activity
- 2-Arylamino-2-thiazoline-4-ones: Compound XII (5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-(3-hydroxyanilino)-2-thiazoline-4-one) exhibited superior anti-inflammatory effects compared to diclofenac and aspirin in vivo .
- This compound: The aminocarbonyl group may enhance hydrogen bonding with target enzymes, though experimental validation is needed.
Antimicrobial and Antioxidant Activity
- Thiazolidin-4-ones with azo linkages : Demonstrated moderate antimicrobial activity against E. coli and S. aureus, attributed to the electron-withdrawing azo group .
- Rhodanine Derivatives : Electrochemical studies revealed redox behavior dependent on substituents, suggesting utility in biosensing or catalysis .
Tautomerism and Electronic Effects
- Quantum-chemical calculations on 2-arylamino-2-thiazoline-4-ones confirmed dynamic amino-imino tautomerism, which may modulate bioactivity .
- The 2-thioxo group in rhodanine derivatives increases electron delocalization, altering redox potentials compared to thiazoline analogs .
Key Research Findings
- Structure-Activity Relationship (SAR) : Anti-inflammatory activity in thiazoline derivatives correlates with electron-withdrawing substituents (e.g., nitro groups) at the 5-position .
- Electrochemical Behavior : Rhodanine derivatives with azulenylmethylene groups show distinct reduction peaks, useful for designing redox-active materials .
- Antimicrobial Potency: Azo-linked thiazolidinones exhibit enhanced activity due to improved membrane penetration from the planar azo moiety .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Aminocarbonyl-4-thiazoline-2-one, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiazole precursors. For example, 2-aminothiazole derivatives react with chloranil in glacial acetic acid or ethanol, yielding substituted quinones or isomer mixtures depending on solvent polarity . Key factors include solvent choice (e.g., ethanol promotes Z/E isomer formation), temperature (room temperature minimizes side reactions), and substituent effects on the thiazole ring. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of reagents like chloranil.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm the thiazoline ring and amide functionality. For example, the carboxylic acid proton in similar compounds appears as a singlet near δ 12 ppm in H-NMR .
- Infrared (IR) Spectroscopy : Identify characteristic peaks for carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) groups .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>98% is typical for research-grade material) .
Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the amide group. Desiccants like silica gel should be used to mitigate hygroscopic degradation, as moisture can lead to ring-opening reactions in thiazoline derivatives .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in enzyme inhibition studies involving thiazoline derivatives?
- Methodological Answer :
- Control Experiments : Include positive controls (e.g., known inhibitors) and validate assay conditions (pH, temperature) to rule out environmental artifacts .
- Dose-Response Curves : Perform IC determinations in triplicate to assess reproducibility. Discrepancies may arise from differences in enzyme isoforms or allosteric modulation.
- Structural-Activity Relationship (SAR) Analysis : Compare inhibition profiles with analogs (e.g., 2-aminothiazole-4-carboxylic acid) to identify critical functional groups .
Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., Gibbs free energy) for proposed reaction pathways, such as nucleophilic attacks on the carbonyl group .
- Molecular Dynamics Simulations : Model solvent effects (e.g., acetic acid vs. ethanol) to predict regioselectivity in cyclization reactions .
- Validation : Cross-reference computational predictions with experimental LC-MS data to refine force fields and improve accuracy .
Q. What experimental approaches can optimize the regioselectivity of functionalization reactions in this compound derivatives?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block the amide group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the thiazoline ring .
- Catalytic Systems : Use palladium catalysts for cross-coupling reactions at the 4-position, leveraging steric hindrance from the aminocarbonyl group .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific sites, as demonstrated in related thiazole-carboxylic acid systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
